Dicyclohexylamine Nitrate: Physicochemical Profile, Synthesis, and Applications
Dicyclohexylamine Nitrate: Physicochemical Profile, Synthesis, and Applications
The following technical guide details the fundamental properties, synthesis, and applications of Dicyclohexylamine Nitrate (DCHN).
Technical Reference Guide for Research & Development
Executive Summary
Dicyclohexylamine Nitrate (DCHN), often commercially designated as DICHAN , is the nitrate salt of the secondary amine dicyclohexylamine. While frequently conflated with its nitrite analog (a common corrosion inhibitor), the nitrate possesses distinct physicochemical stability and energetic properties. This guide analyzes DCHN’s utility as a Vapor Phase Inhibitor (VPI), its role as a potential energetic material precursor, and its critical safety profile regarding genotoxicity—a paramount concern for pharmaceutical impurity profiling.
Chemical Identity & Structural Analysis
DCHN is formed through the protonation of dicyclohexylamine by nitric acid. The resulting lattice is stabilized by hydrogen bonding between the ammonium cation and the nitrate anion.
| Property | Data |
| IUPAC Name | N-Cyclohexylcyclohexanamine nitrate |
| Common Name | Dicyclohexylamine Nitrate (DICHAN) |
| CAS Number | 3882-06-2 (Distinct from Nitrite: 3129-91-7) |
| Molecular Formula | |
| Molecular Weight | 244.33 g/mol |
| Structure | |
| SMILES | [O-][O-].C1(CCCCC1)NC2CCCCC2 |
Crystallographic Characterization
Dicyclohexylammonium salts typically crystallize in layered structures driven by charge-assisted hydrogen bonds.
-
Cation Geometry: The dicyclohexylammonium cation adopts a "butterfly" conformation to minimize steric strain between the cyclohexyl rings.
-
Anion Interaction: The nitrate anion acts as a multi-point hydrogen bond acceptor. The primary stabilizing interaction is the
bond between the ammonium proton and the nitrate oxygen.
Physicochemical Profile
| Parameter | Value / Range | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage. |
| Melting Point | 188°C – 194°C (dec) | Higher thermal stability than the nitrite analog ( |
| Solubility (Water) | Moderate to Low | Solubility decreases significantly in the presence of common nitrate ions (common ion effect). |
| Solubility (Organic) | Soluble in Ethanol, Methanol | Sparingly soluble in non-polar hydrocarbons without co-solvents. |
| Vapor Pressure | Low (at STP) | Sufficient for VPI applications but lower than dicyclohexylamine nitrite. |
| pH (1% aq.) | ~6.0 – 7.5 | Weakly acidic to neutral due to hydrolysis of the weak base/strong acid salt. |
Synthesis Protocol: Acid-Base Neutralization
The synthesis of DCHN is a straightforward exothermic neutralization. The following protocol ensures high purity by controlling the exotherm and preventing oxidation by-products.
Materials
-
Precursor A: Dicyclohexylamine (DCHA), >99% purity.
-
Precursor B: Nitric Acid (
), 65-70% conc. -
Solvent: Ethanol (anhydrous) or Isopropanol.
-
Cooling: Ice/Water bath (
).
Step-by-Step Methodology
-
Preparation: Dissolve 0.1 mol of Dicyclohexylamine in 50 mL of ethanol in a round-bottom flask. Cool to
. -
Acid Addition: Dilute 0.1 mol of Nitric Acid in 20 mL of ethanol. Add this solution dropwise to the amine solution over 30 minutes. Critical: Maintain temperature
to prevent oxidation of the amine. -
Crystallization: Stir for 1 hour at room temperature. Evaporate solvent under reduced pressure (Rotavap) until a white solid precipitates.
-
Recrystallization: Redissolve the crude solid in minimum hot ethanol (
) and cool slowly to . -
Drying: Filter crystals and dry under vacuum over
for 24 hours.
Figure 1: Controlled synthesis workflow for Dicyclohexylamine Nitrate, emphasizing temperature control to prevent oxidative degradation.
Applications & Mechanisms
Vapor Phase Corrosion Inhibition (VPI)
DCHN is a "mixed" inhibitor, protecting both anodic and cathodic sites on metal surfaces.
-
Mechanism: DCHN sublimates and saturates the enclosed airspace. Upon contact with a metal surface, it hydrolyzes in the microscopic moisture layer.
-
Anodic Protection: The nitrate anion (
) acts as a passivating oxidizer, reinforcing the natural oxide layer ( ) on steel. -
Adsorption: The bulky dicyclohexylammonium cation adsorbs onto the surface, creating a hydrophobic barrier that repels water and aggressive ions (
).
-
Figure 2: Dual-action corrosion inhibition mechanism of DCHN. The salt dissociates to provide both oxidizing passivation and hydrophobic shielding.
Pharmaceutical Relevance: Impurity Profiling
For drug development professionals, DCHN is primarily relevant as a potential genotoxic impurity (PGI) .
-
Risk: Secondary amines (like dicyclohexylamine) can be nitrosated to form nitrosamines (e.g., N-nitrosodicyclohexylamine), which are potent carcinogens.
-
Data: The National Toxicology Program (NTP) has identified Dicyclohexylamine Nitrate as having positive genotoxic effects in Salmonella typhimurium strains (Ames test).
-
Actionable Insight: If Dicyclohexylamine is used as a base in synthesis, rigorous testing for nitrate/nitrite carryover is essential to prevent the in-situ formation of mutagenic species.
Safety & Handling (SDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use full PPE (Gloves, N95/P100 Respirator). |
| Genotoxicity | Positive (Ames Test) | Handle as a potential mutagen. Use containment hoods. |
| Flammability | Oxidizer-Fuel Complex | Keep away from open flames.[1] Do not grind vigorously. |
| Reactivity | Incompatible with strong reducers. | Store away from metal hydrides and active metals. |
References
-
National Toxicology Program (NTP). (2006). Testing Status of Dicyclohexylamine Nitrate M040056. National Institute of Environmental Health Sciences.[2] Link
-
PubChem. (2025).[2] Compound Summary: Dicyclohexylamine Nitrate (CAS 3882-06-2).[2][3][4][5][6] National Library of Medicine. Link
-
ChemicalBook. (2024). Dicyclohexylamine Nitrite/Nitrate Properties and Safety.[1][7] (Note: Distinguishes MP ranges for Nitrate vs Nitrite). Link
-
Corrosion Science Society. (2000). Vapor Phase Corrosion Inhibitors: Mechanisms and Applications. AMPP (formerly NACE). Link
-
BenchChem. (2025).[8] Structure and Synthesis of Dicyclohexylammonium Salts.Link
Sources
- 1. chemos.de [chemos.de]
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- 4. Page loading... [guidechem.com]
- 5. Dicyclohexylamine nitrate - Hazardous Agents | Haz-Map [haz-map.com]
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